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Comparative Profile of Key ATR Inhibitors

The table below summarizes the characteristics of several ATR inhibitors based on recent preclinical and

clinical studies.

Inhibitor
Name

Alternative
Codes

Reported Potency
(Preclinical)

Key Efficacy
Findings

Notable
Toxicity/Safety Profile

| Elimusertib | BAY-1895344 | Described as the most potent of the three compared [1] | - Monotherapy

efficacy in PDX models with DDR alterations (e.g., ATM loss, BRCA1/2) [2] [3].

Activity in PARP inhibitor-resistant models [2] [3].
Synergy with ALK inhibition in neuroblastoma models [4]. | - Associated with dose-dependent
myelosuppression, particularly anemia [5].
No exacerbation of radiation-induced toxicities in mice [1]. | | Berzosertib | VX-970, VE-822 | Not the

most potent in the comparative study [1] | - Primarily investigated in combination therapies (e.g.,
with chemotherapy or immunotherapy) [5] [6].

Did not exacerbate radiation toxicity; showed modest amelioration of some TBI-associated effects [1].
| Manageable safety profile in clinical trials, allowing for combination regimens [5] [6]. | | Ceralasertib
| AZD6738 | Described as the least potent of the three compared [1] | - Clinical trials exploring
combinations with olaparib, chemotherapy, and immune checkpoint inhibitors [7] [8] [5]. | - Uniquely
associated with cardiotoxicity in mice (single-dose) [1].
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No exacerbation of radiation-induced toxicities [1]. | | Camosertib | RP-3500 | N/A | - Monotherapy

activity in advanced solid tumors with HRR defects [5]. | - Associated with anemia, linked to
ferroptosis in early-stage erythroblasts [5]. |

Detailed Experimental Data & Protocols

For a deeper dive, here are the methodologies and key findings from pivotal studies cited in the comparison.

In Vivo Toxicology and Efficacy Study (2025)

Objective: To compare the toxicity profiles of three ATR inhibitors (Ceralasertib, Elimusertib,
Berzosertib) alone and in combination with Total Body Irradiation (TBI) in mice [1].

Experimental Model: Mouse model.
Treatment Groups: Mice were stratified to receive a single dose of an ATRi, 6 Gy TBI, or the

combination [1].
Endpoint Analysis: Mice were euthanized 48 hours post-TBI. Blood and tissues were collected for

complete blood count (CBC) and histopathological analysis [1].
Key Findings:

Potency: Elimusertib was the most potent, and Ceralasertib the least, based on IC50 values
[1].

Toxicity: All ATR inhibitors caused neutrophilia 48 hours after administration. Ceralasertib
was uniquely associated with cardiotoxicity. ATR inhibitors did not exacerbate TBI-induced

toxicities [1].
Berzosertib's Unique Profile: Showed modest amelioration of TBI-associated effects on the

spleen, lymphocyte, and white blood cell counts [1].

Efficacy of Elimusertib in PDX Models (2025)

Objective: To assess the antitumor effects of Elimusertib as a monotherapy and in combination in
Patient-Derived Xenograft (PDX) models enriched for DNA Damage Response (DDR) alterations [2]

[3].
Experimental Model: 21 PDX models with diverse DDR alterations (e.g., ATM loss, BRCA1/2

mutations) [2].
Dosing: Elimusertib was formulated in 60% PEG 400, 30% water, and 10% ethanol, and

administered by oral gavage [2].
Endpoint Analysis:
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Tumor Volume (TV) Change: Partial Response (PR) was defined as ≥30% decrease in TV;

Stable Disease (SD) as non-PR/non-progressive disease [2].
Event-Free Survival (EFS-2): Defined as the time for the tumor volume to double. The EFS-2

ratio (treatment/control) was calculated [2].
Key Findings:

Of 21 models tested, 11 had significant prolongation of EFS-2 with Elimusertib
monotherapy [2].

4 models achieved a PR and 4 had SD [2].
Activity was observed in models with known PARP inhibitor resistance [2] [3].

Combination Therapy: The combination of Elimusertib with the PARP inhibitor Niraparib
enhanced antitumor activity in PARP-resistant PDX models [2].

Mechanistic Pathway of ATR Inhibition

The following diagram illustrates the core mechanism of ATR kinase inhibition and its therapeutic

consequences, which is the common target for all inhibitors discussed above.
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The ATR kinase is a master regulator of the DNA damage response, activated by replication stress and

single-stranded DNA (ssDNA). By inhibiting ATR, cancer cells are forced through mitosis with unresolved

DNA damage, leading to cell death. This effect is particularly potent in tumors with underlying

vulnerabilities in complementary DNA repair pathways, a concept known as synthetic lethality [8] [5].

Key Takeaways for Research and Development

Elimusertib stands out for its high potency and strong monotherapy efficacy in preclinical models,
especially those with homologous recombination deficiencies and PARPi resistance [1] [2].

Berzosertib has a more developed profile in combination therapies and showed a unique potential
to ameliorate some radiation-induced toxicities in a preclinical model [1] [6].
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Ceralasertib's preclinical profile suggests lower potency and a unique cardiotoxicity signal, which

requires careful monitoring despite its extensive investigation in clinical combinations [1].
A common class effect is myelosuppression (anemia, neutropenia), which is often managed with

intermittent dosing schedules (e.g., 3 days on/4 days off) [5].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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